

An In-depth Technical Guide on the Structural Analysis of 6-(Cyanomethyl)nicotinonitrile

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Compound of Interest

Compound Name: 6-(Cyanomethyl)nicotinonitrile

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Abstract

This technical guide provides a comprehensive structural analysis of **6-(Cyanomethyl)nicotinonitrile**, a molecule of interest in medicinal chemistry and drug development. While crystallographic data for this specific compound is not publicly available, this document compiles essential physicochemical properties, predicted spectroscopic data based on analogous structures, and a plausible synthetic route. All quantitative information is presented in structured tables for clarity. Detailed experimental protocols for spectroscopic analyses and a representative synthesis are also provided. Visual diagrams generated using Graphviz are included to illustrate the molecular structure and a potential synthetic workflow, adhering to specified presentation guidelines. This guide serves as a foundational resource for researchers engaged in the study and application of nicotinonitrile derivatives.

Introduction

Nicotinonitrile and its derivatives are significant scaffolds in medicinal chemistry, exhibiting a wide range of biological activities. The presence of the cyanomethyl group at the 6-position of the pyridine ring in **6-(Cyanomethyl)nicotinonitrile** introduces unique electronic and steric properties that are of interest for the design of novel therapeutic agents. A thorough understanding of its structural and spectroscopic characteristics is paramount for its application in drug design and development. This guide aims to provide a detailed overview of these features.

Physicochemical Properties

Basic molecular information for **6-(Cyanomethyl)nicotinonitrile** is summarized in the table below.

Property	Value	Source
CAS Number	1000516-33-5	[1]
Molecular Formula	C ₈ H ₅ N ₃	[1]
Molecular Weight	143.15 g/mol	[1]
SMILES Code	N#CC1=CN=C(CC#N)C=C1	[1]

Structural Analysis

As of the date of this publication, a crystal structure for **6-(Cyanomethyl)nicotinonitrile** has not been deposited in the Cambridge Structural Database (CSD) or the Crystallography Open Database (COD). Therefore, precise bond lengths and angles from X-ray diffraction analysis are not available. The molecular structure is depicted in the diagram below.

Molecular structure of **6-(Cyanomethyl)nicotinonitrile**.

Spectroscopic Data (Predicted)

While specific experimental spectra for **6-(Cyanomethyl)nicotinonitrile** are not readily available in the public domain, the following tables outline the predicted spectroscopic data based on the analysis of closely related nicotinonitrile derivatives.

¹H NMR Spectroscopy

The predicted ¹H NMR chemical shifts are presented below. The pyridine ring protons are expected to appear in the aromatic region, with their shifts influenced by the electron-withdrawing cyano and cyanomethyl groups.

Proton	Predicted Chemical Shift (δ , ppm)	Multiplicity
H-2	8.8 - 9.0	d
H-4	8.2 - 8.4	dd
H-5	7.6 - 7.8	d
-CH ₂ -	4.0 - 4.2	s

¹³C NMR Spectroscopy

The predicted ¹³C NMR chemical shifts are summarized in the following table.

Carbon	Predicted Chemical Shift (δ , ppm)
C-2	152 - 154
C-3	110 - 112
C-4	140 - 142
C-5	122 - 124
C-6	158 - 160
-CH ₂ -	25 - 27
-CN (on ring)	117 - 119
-CN (methyl)	116 - 118

IR Spectroscopy

The characteristic infrared absorption frequencies are predicted as follows. The nitrile stretching bands are expected to be prominent features of the spectrum.

Functional Group	Predicted Wavenumber (cm ⁻¹)	Intensity
Aromatic C-H Stretch	3100 - 3000	Medium
Aliphatic C-H Stretch	2950 - 2850	Medium
C≡N Stretch (Nitrile)	2240 - 2210	Strong
C=N, C=C Stretch (Aromatic)	1600 - 1450	Medium-Strong

Mass Spectrometry

The expected major peaks in the mass spectrum under electron ionization (EI) are listed below.

m/z	Interpretation
143	[M] ⁺ (Molecular Ion)
117	[M - CN] ⁺
103	[M - CH ₂ CN] ⁺
76	[C ₅ H ₄ N] ⁺

Experimental Protocols

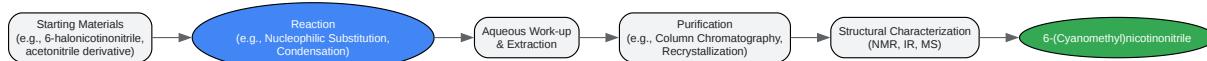
General Synthesis of Nicotinonitriles

A general and plausible synthetic route to **6-(Cyanomethyl)nicotinonitrile** could involve the reaction of a suitable starting material such as 6-chloronicotinonitrile with a cyanide source for the cyanomethyl group, or the construction of the pyridine ring from acyclic precursors. A representative one-pot synthesis for a related nicotinonitrile is described below.

Synthesis of 2-amino-4,6-diphenylnicotinonitrile (for illustrative purposes):^[2]

- A mixture of equimolar amounts of an appropriate acetophenone and benzaldehyde are reacted under basic conditions to yield the corresponding chalcone.

- The obtained chalcone is then reacted with malononitrile and ammonium acetate in a suitable solvent (e.g., ethanol) under reflux.
- The reaction progress is monitored by thin-layer chromatography (TLC).
- Upon completion, the reaction mixture is cooled, and the product precipitates.
- The solid product is collected by filtration, washed with a cold solvent, and purified by recrystallization.



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A generalized workflow for the synthesis and characterization of **6-(Cyanomethyl)nicotinonitrile**.

NMR Spectroscopy Protocol

A standard protocol for acquiring high-quality ^1H and ^{13}C NMR spectra is as follows:

- Sample Preparation: Dissolve 5-10 mg (for ^1H NMR) or 20-30 mg (for ^{13}C NMR) of the sample in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl_3 , DMSO-d_6) in a 5 mm NMR tube. Add a small amount of tetramethylsilane (TMS) as an internal reference ($\delta = 0.00$ ppm).
- Instrument Setup: The NMR spectra should be recorded on a spectrometer operating at a frequency of 400 MHz or higher for protons.
- ^1H NMR Acquisition:
 - Number of scans: 16-32
 - Relaxation delay: 1-2 s
 - Spectral width: -2 to 12 ppm

- ^{13}C NMR Acquisition:
 - Number of scans: 1024-4096 (due to the low natural abundance of ^{13}C)
 - Relaxation delay: 2-5 s
 - Spectral width: 0 to 220 ppm
 - Proton decoupling should be applied.
- Data Processing: The acquired Free Induction Decays (FIDs) are processed using appropriate software. This includes Fourier transformation, phase correction, baseline correction, and referencing to the internal standard.

IR Spectroscopy Protocol

- Sample Preparation: For solid samples, a KBr pellet can be prepared by mixing a small amount of the sample with dry potassium bromide and pressing it into a thin, transparent disk. Alternatively, an Attenuated Total Reflectance (ATR) accessory can be used with the solid sample placed directly on the crystal.
- Data Acquisition: The IR spectrum is recorded using a Fourier Transform Infrared (FTIR) spectrometer. A background spectrum of the empty sample compartment (or the KBr pellet without the sample) is recorded first and automatically subtracted from the sample spectrum. Spectra are typically collected over the range of 4000-400 cm^{-1} with a resolution of 4 cm^{-1} .

Mass Spectrometry Protocol

- Sample Introduction: The sample can be introduced into the mass spectrometer via direct infusion or through a chromatographic system such as Gas Chromatography (GC) or Liquid Chromatography (LC).
- Ionization: Electron Ionization (EI) is a common technique for this type of molecule. The sample is bombarded with a high-energy electron beam (typically 70 eV).
- Mass Analysis: The resulting ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).

- Detection: The abundance of each ion is measured by a detector, and a mass spectrum is generated.

Conclusion

This technical guide provides a foundational structural and spectroscopic overview of **6-(Cyanomethyl)nicotinonitrile**. While experimental crystallographic data remains elusive, the predicted spectroscopic data and general synthetic and analytical protocols presented herein offer valuable guidance for researchers. The information compiled is intended to facilitate further investigation and application of this compound in the fields of medicinal chemistry and drug development. Further experimental work is encouraged to validate the predicted data and to fully elucidate the three-dimensional structure of this promising molecule.

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References

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